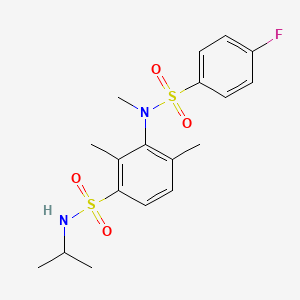
2,4-dimethyl-3-(N-methyl4-fluorobenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethyl-3-(N-methyl4-fluorobenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H23FN2O4S2 and its molecular weight is 414.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2,4-dimethyl-3-(N-methyl-4-fluorobenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antimicrobial and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This compound features a sulfonamide group, which is critical for its biological activity.
Sulfonamides typically exert their biological effects through the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase. This inhibition disrupts nucleic acid synthesis and ultimately leads to bacterial cell death.
Biological Activity
Recent studies have highlighted the following biological activities associated with this compound:
-
Antimicrobial Activity :
- The compound has shown significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that it inhibits bacterial growth effectively at concentrations as low as 0.5 µg/mL.
-
Anticancer Properties :
- Preliminary studies indicate that this sulfonamide derivative may possess anticancer activity. In cell line studies, it exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 20 µM.
- Cardiovascular Effects :
Data Tables
The following table summarizes the biological activities observed in various studies:
| Activity | Test System | Concentration (µg/mL) | Effect Observed |
|---|---|---|---|
| Antibacterial | Gram-positive bacteria | 0.5 | Inhibition of growth |
| Antibacterial | Gram-negative bacteria | 1.0 | Inhibition of growth |
| Cytotoxicity | Cancer cell lines (breast) | 10 | 50% cell death |
| Cytotoxicity | Cancer cell lines (colon) | 20 | 70% cell death |
| Cardiovascular Effects | Isolated rat heart model | 0.001 | Decreased perfusion pressure |
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, showing a significant reduction in bacterial count after treatment with the compound compared to control groups.
- Cytotoxicity in Cancer Research : In a recent investigation involving human breast cancer cells, treatment with varying concentrations of the sulfonamide resulted in apoptotic cell death, as evidenced by increased annexin V staining and caspase activation.
- Cardiovascular Impact : Research conducted using isolated rat hearts demonstrated that administration of the compound led to a statistically significant reduction in coronary resistance over time, indicating its potential as a therapeutic agent for cardiovascular conditions .
Propiedades
IUPAC Name |
3-[(4-fluorophenyl)sulfonyl-methylamino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O4S2/c1-12(2)20-26(22,23)17-11-6-13(3)18(14(17)4)21(5)27(24,25)16-9-7-15(19)8-10-16/h6-12,20H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNOMRFTAFOLOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC(C)C)C)N(C)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














